1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(6-12-1-4-16-17(5-12)25-11-24-16)22-13-2-3-14(22)8-15(7-13)21-10-19-9-20-21/h1,4-5,9-10,13-15H,2-3,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMGWUARIGHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves multi-step organic synthesis. Common synthetic strategies include:
Formation of the Triazole Ring: : This step often employs click chemistry, such as the Huisgen cycloaddition reaction between an azide and an alkyne, under copper(I) catalysis to yield the triazole.
Construction of the Azabicyclic System: : This step usually involves the use of intramolecular cyclization reactions.
Attachment of the Benzo[d][1,3]dioxol Group: : This is generally achieved through a coupling reaction, such as Suzuki or Heck coupling, involving appropriate halides and organometallic reagents.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes necessitates optimization of reaction conditions to ensure efficiency, yield, and purity. Processes often involve:
Catalyst Optimization: : Utilizing efficient catalytic systems to reduce reaction times and costs.
Solvent Selection: : Choosing environmentally benign solvents to meet industrial standards.
Purification Techniques: : Implementing high-performance liquid chromatography (HPLC) and crystallization techniques for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to introduce functional groups or modify existing ones.
Reduction: : Using reducing agents such as lithium aluminum hydride to alter functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane, ethanol.
Major Products
The reactions of this compound often result in derivatives with modified pharmacological or material properties, enhancing their utility in research and applications.
Scientific Research Applications
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one finds applications in several scientific fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: : Potential use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects through complex molecular mechanisms:
Molecular Targets: : Often interacts with enzymes, receptors, or nucleic acids.
Pathways: : Modulates various biochemical pathways depending on its structural features and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a versatile platform for drug discovery, with variations in substituents influencing physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Structural and Molecular Differences
*Inferred from structural analogs due to lack of direct data.
Key Observations
Substituent Impact on Molecular Weight: The benzodioxole-containing target compound has a higher molecular weight (~356.4 g/mol) compared to the pyridine analog (297.35 g/mol) due to the larger aromatic substituent .
Heterocycle Variability :
- The 1H-1,2,4-triazole group (present in the target compound and –11) offers hydrogen-bonding capacity, whereas 2H-1,2,3-triazole () may alter electronic properties .
- Pyrazole () and pyridine () substituents introduce distinct π-π stacking and dipole interactions .
Functional Group Influence :
- Sulfonyl groups () enhance polarity and solubility, while benzodioxole (target compound) and dihydrobenzofuran () contribute to metabolic stability via electron-rich aromatic systems .
Research Implications and Limitations
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by the presence of a triazole ring and an azabicyclo[3.2.1]octane moiety. Its molecular formula is , with a molecular weight of approximately 330.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2309536-97-6 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The triazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may facilitate its binding to specific enzymes or receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : It may act as a modulator for certain receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiinflammatory Effects
Studies have demonstrated that the compound can inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. In vitro assays revealed significant inhibition rates, suggesting potential therapeutic applications in managing inflammation-related disorders .
Antimicrobial Properties
Preliminary investigations suggest that the compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
Study 1: Inhibition of NAAA Activity
A study evaluated the inhibitory effects of various azabicyclic compounds on NAAA activity. The results indicated that the compound showed competitive inhibition with an IC50 value indicating potent activity against NAAA .
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the SAR of related compounds, emphasizing how modifications in the bicyclic structure influenced biological activity. The findings suggested that specific substitutions on the triazole ring enhanced selectivity and potency against targeted enzymes .
Q & A
Q. Basic
- NMR : 1H and 13C NMR verify the bicyclic framework (e.g., characteristic shifts for azabicyclo protons at δ 3.5–4.5 ppm) and benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole (C-N stretches at 1500–1600 cm⁻¹) .
- X-ray crystallography : Resolves absolute stereochemistry and spatial arrangement of substituents .
How does the bicyclic structure and triazole moiety influence the compound’s reactivity and biological activity?
Q. Basic
- Bicyclic framework : Enhances metabolic stability by restricting conformational flexibility, as seen in similar azabicyclo compounds .
- Triazole ring : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) via N1 and N2 positions, critical for inhibitory activity .
- Benzo[d][1,3]dioxole : Improves lipophilicity (logP ~2.8), enhancing membrane permeability .
What experimental designs are recommended to elucidate the compound’s mechanism of action against enzymatic targets?
Q. Advanced
- Kinetic assays : Measure inhibition constants (Ki) for candidate enzymes (e.g., kinases, CYP450 isoforms) using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics of target interactions .
- Mutagenesis studies : Identify critical residues by substituting amino acids in the enzyme’s active site .
- Cellular assays : Evaluate downstream signaling effects (e.g., phosphorylation levels via Western blot) .
How can structure-activity relationship (SAR) studies be structured to enhance potency and selectivity?
Q. Advanced
- Core modifications : Compare analogues with varying bridgehead substituents (e.g., methyl vs. phenyl) to assess steric effects .
- Triazole replacements : Test imidazole or tetrazole rings to evaluate hydrogen-bonding contributions .
- Substituent scanning : Systematically vary the benzo[d][1,3]dioxole group (e.g., electron-withdrawing vs. donating groups) .
Q. Example SAR Table
| Modification | IC50 (μM) | Selectivity Index |
|---|---|---|
| Parent compound | 0.45 | 12.5 |
| Benzo[d]dioxole → CF3 | 0.21 | 8.3 |
| Triazole → Imidazole | 1.2 | 15.8 |
How should contradictory data on biological activity across studies be resolved?
Q. Advanced
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) to rule out variability .
- Off-target profiling : Use panels of unrelated enzymes/receptors to identify nonspecific interactions .
- Computational docking : Compare binding poses in different crystal structures to explain discrepancies .
What computational approaches are effective for predicting metabolic stability and toxicity?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism and blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .
- Density functional theory (DFT) : Predict reactive intermediates that may form toxic metabolites .
How do solvent polarity and additives impact the efficiency of key synthetic steps?
Q. Advanced
- Coupling reactions : DMF increases reaction rates but may promote racemization; additives like HOBt reduce side reactions .
- Cyclization steps : High-dielectric solvents (e.g., acetonitrile) stabilize transition states in azabicyclo formation .
What evidence supports the compound’s potential as a kinase inhibitor, and how can selectivity be validated?
Q. Advanced
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) to identify targets .
- Cocrystal structures : Resolve binding modes with ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
- Selectivity filters : Compare IC50 ratios between target and off-target kinases (e.g., >10-fold selectivity) .
Which in vitro models are suitable for assessing the compound’s metabolic stability?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and clearance rates .
- Hepatocyte models : Use primary hepatocytes to evaluate phase II metabolism (e.g., glucuronidation) .
- LC-MS/MS : Quantify parent compound and metabolites to identify major degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
